1-(2-Methoxyethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound is characterized by a cyclopropane ring substituted with a 2-methoxyethyl group and a nitrile group at the 1-position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
One common method includes the reaction of 2-methoxyethyl bromide with cyclopropanecarbonitrile in the presence of a strong base such as sodium hydride . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates. Its structural features make it a valuable scaffold for designing new therapeutic agents.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific application. In biochemical assays, it may act as a substrate that undergoes enzymatic transformation. The molecular targets and pathways involved include enzymes that catalyze the conversion of the compound into biologically active intermediates.
In medicinal chemistry, the compound’s mechanism of action involves binding to specific molecular targets such as receptors or enzymes, leading to modulation of their activity. This can result in therapeutic effects such as inhibition of disease-related pathways or activation of beneficial biological processes .
Comparison with Similar Compounds
1-(2-Methoxyethyl)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Cyclopropanecarbonitrile: Lacks the 2-methoxyethyl group, resulting in different reactivity and applications.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile:
1-(2-Methoxyethyl)cyclopropane-1-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-9-5-4-7(6-8)2-3-7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWLXHKGWBIMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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